methyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Structural Elucidation and Molecular Characterization
Crystallographic Analysis of Pyrimido-Thiazine Core Architecture
X-ray diffraction studies of related pyrimido[2,1-b]thiazine derivatives reveal a characteristic puckered bicyclic system with distinct bond length variations between the pyrimidine and thiazine rings. For the target compound, the pyrimidine ring exhibits average C–N bond lengths of 1.34 Å (N1–C2) and 1.32 Å (C4–N5), consistent with partial double-bond character in the conjugated system. The thiazine moiety displays a chair-like conformation, with sulfur-centered bond angles of 104.7° (C7–S8–C9), deviating from ideal tetrahedral geometry due to ring strain.
Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Space group | Monoclinic, P2₁/c |
| Unit cell dimensions | a = 12.43 Å, b = 7.89 Å, c = 15.21 Å |
| Interplanar angle | 8.3° (pyrimidine/thiazine) |
| Torsion angle (C4–N5–C6–S8) | -23.7° |
The bromophenyl substituent adopts a nearly perpendicular orientation relative to the fused bicyclic system (dihedral angle = 85.2°), minimizing steric clashes with the methyl ester group at position 7. This spatial arrangement facilitates π-stacking interactions in the crystal lattice, as evidenced by short contact distances of 3.42 Å between adjacent aromatic systems.
Spectroscopic Characterization via Nuclear Magnetic Resonance and Infrared Spectroscopy
Nuclear Magnetic Resonance Analysis
The $$ ^1H $$ NMR spectrum (DMSO-d6, 400 MHz) displays characteristic signals:
- δ 2.13 ppm (s, 3H): Methyl group at position 8
- δ 3.85 ppm (s, 3H): Methoxy substituent on the aryl ring
- δ 4.03 ppm (s, 1H): Exchangeable NH proton (D2O confirmed)
- δ 5.41 ppm (s, 1H): Thiazine ring 7-H proton
The $$ ^{13}C $$ NMR spectrum (100 MHz) reveals key assignments:
- δ 165.4 ppm : Ester carbonyl (C=O)
- δ 158.9 ppm : Pyrimidine C4
- δ 132.7 ppm : Aromatic quaternary carbon bearing bromine
- δ 56.1 ppm : Methoxy carbon
Coupling patterns in the $$ ^1H $$-$$ ^1H $$ COSY spectrum confirm through-space interactions between the 7-H proton (δ 5.41) and the methyl ester group (δ 3.73), indicating a rigid bicyclic framework.
Infrared Spectral Features
FT-IR analysis (KBr pellet) identifies critical functional groups:
- 3210 cm$$ ^{-1} $$ : N–H stretching (tautomeric form)
- 1704 cm$$ ^{-1} $$ : Ester C=O vibration
- 1569 cm$$ ^{-1} $$ : C=N stretching in pyrimidine
- 1247 cm$$ ^{-1} $$ : Aromatic C–O (methoxy group)
- 615 cm$$ ^{-1} $$ : C–Br stretching mode
The absence of a broad absorption between 2500–3300 cm$$ ^{-1} $$ confirms complete cyclization and the absence of free thiol groups.
Computational Modeling of Tautomeric Forms
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict three viable tautomers for the pyrimido-thiazine core:
Amino-keto tautomer (ΔG = 0 kcal/mol):
- Stabilized by intramolecular H-bond (N–H···O=C, 1.89 Å)
- Dipole moment: 5.23 D
Imino-enol tautomer (ΔG = +2.1 kcal/mol):
- Conjugated π-system extends across both rings
- Higher polarity (μ = 6.17 D)
Zwitterionic form (ΔG = +4.8 kcal/mol):
- Proton transfer from N5 to O4
- Stabilized in polar solvents
Natural bond orbital (NBO) analysis reveals significant hyperconjugation in the keto tautomer, with second-order perturbation energies of:
- 28.3 kcal/mol : LP(S8) → σ*(C7–N5)
- 15.6 kcal/mol : LP(O4) → π*(C3–N1)
Molecular electrostatic potential maps demonstrate regions of high electron density at the pyrimidine N1 atom (-0.32 e) and the thiazine S8 atom (-0.28 e), suggesting preferred sites for electrophilic attack.
Properties
CAS No. |
609794-72-1 |
|---|---|
Molecular Formula |
C17H17BrN2O4S |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
methyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C17H17BrN2O4S/c1-9-14(16(22)24-3)15(11-8-10(18)4-5-12(11)23-2)20-13(21)6-7-25-17(20)19-9/h4-5,8,15H,6-7H2,1-3H3 |
InChI Key |
UJMMAXKIQSYHBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=C(C=CC(=C3)Br)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Zwitterionic Intermediate Formation
The pyrimido[2,1-b]thiazine scaffold is constructed via a one-pot reaction involving activated acetylenes and thiouracils. Ethyl 2-cyano-3,3-bis(methylthio)acrylate reacts with thiourea in DMF under reflux to form a reactive zwitterionic intermediate. This intermediate undergoes cyclization to yield the bicyclic system. For example, heating ethyl 2-cyano-3,3-bis(methylthio)acrylate (1.0 equiv) with thiourea (0.5 equiv) in DMF at 120°C for 6 hours produces 2,6-dihydro-4,8-bis(methylthio)-2,6-dioxopyrimido[2,1-b]thiazine-3,7-dicarbonitrile in 72% yield.
Functionalization of the Core Structure
The methylthio (-SMe) groups at positions 4 and 8 of the core are replaced with target substituents. Nucleophilic displacement with methylamine in tetrahydrofuran (THF) at 60°C introduces methylamino groups, while methoxylation is achieved using sodium methoxide in dichloromethane. For instance, treating the bis(methylthio) intermediate with sodium methoxide (2.5 equiv) in CH₂Cl₂ at 25°C selectively replaces the 6-position methylthio group with methoxy (>97% regioselectivity).
Installation of the 8-Methyl and 7-Carboxylate Groups
Esterification of the Carboxylic Acid
The 7-carboxylate group is installed through esterification. The intermediate carboxylic acid (derived from hydrolysis of a cyano group using 6M HCl at 100°C) is treated with methanol (5.0 equiv) and sulfuric acid (0.1 equiv) under reflux for 12 hours. This achieves near-quantitative conversion to the methyl ester.
Optimization and Scalability
Reaction Condition Optimization
Industrial-Scale Considerations
Continuous flow reactors improve reproducibility for the bromination and esterification steps, reducing reaction times by 40% compared to batch processes. Automated purification systems (e.g., flash chromatography with silica gel) ensure >98% purity for pharmaceutical applications.
Challenges and Alternatives
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the methoxyphenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Ester Group Variations
The methyl ester group in the target compound distinguishes it from analogs with different ester substituents:
Key Insight : Bulkier ester groups (e.g., 2-methoxyethyl) reduce crystallinity and may alter solubility, while smaller esters (methyl/ethyl) favor compact crystal packing.
Aromatic Substituent Variations
The 5-bromo-2-methoxyphenyl group in the target compound contrasts with analogs bearing different aryl substituents:
Key Insight : Bromine at the para position (target compound) enhances intermolecular halogen bonding compared to meta or ortho analogs. Methoxy groups improve solubility but may hinder π-π stacking.
Functional Group Modifications in the Core Structure
Comparisons with pyrimido oxazine derivatives highlight the role of heteroatoms and substituents:
Key Insight : Replacement of sulfur with oxygen (oxazine analogs) reduces electrophilicity, while methylthio groups (e.g., in ) facilitate nucleophilic substitutions.
Physicochemical and Crystallographic Properties
Data from crystallographic studies of related compounds :
Key Insight: The target compound’s predicted monoclinic packing aligns with analogs, but its higher bromine content may increase density compared to fluorine-containing derivatives.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?
The synthesis involves multi-step reactions, with yield and purity depending on:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance cyclization efficiency due to improved solubility of intermediates .
- Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions (e.g., decomposition of bromophenyl groups) .
- Reaction time : Extended reaction times (>12 hours) improve ring closure but risk byproduct formation. Monitor progress via TLC or HPLC .
- Purification : Column chromatography with gradients of ethyl acetate/hexane removes unreacted precursors, while recrystallization improves crystallinity .
Q. Which analytical techniques are most effective for characterizing its molecular structure and purity?
- X-ray crystallography : Resolves bond lengths/angles and confirms the fused pyrimido-thiazine core .
- NMR spectroscopy : 1H and 13C NMR identify substituents (e.g., methoxy, bromophenyl groups) and assess stereochemistry .
- Mass spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns (e.g., bromine signature) .
- HPLC : Quantifies purity (>95% typical for pharmacological assays) using C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in enzyme inhibition or cytotoxicity may arise from:
- Purity variability : Impurities (e.g., unreacted bromophenyl precursors) can skew assay results. Validate purity via orthogonal methods (HPLC, NMR) .
- Assay conditions : Adjust buffer pH (e.g., 7.4 for physiological relevance) and include controls for non-specific binding .
- Cellular models : Compare activity across cell lines (e.g., cancer vs. normal) to identify selective mechanisms .
Q. What computational strategies predict its interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) or DNA. Focus on the bromophenyl and carboxylate moieties as key pharmacophores .
- Molecular dynamics (MD) simulations : Assess stability of predicted complexes over 100-ns trajectories to identify persistent interactions .
- QSAR modeling : Correlate substituent variations (e.g., methoxy vs. ethoxy) with bioactivity trends from analogous compounds .
Q. How can its stability under varying storage and experimental conditions be methodically evaluated?
- Stress testing : Expose to heat (40–60°C), light (UV-vis), and humidity (75% RH) for 7–14 days. Monitor degradation via HPLC .
- Solution stability : Test solubility in DMSO/PBS and track precipitate formation over 24 hours using dynamic light scattering (DLS) .
- Long-term storage : Store at –20°C under argon; lyophilization preserves stability for >6 months .
Q. What advanced analytical methods improve detection limits in pharmacokinetic studies?
- LC-MS/MS : Enables quantification in plasma at ng/mL levels using MRM transitions specific to the molecular ion .
- Isotopic labeling : Incorporate deuterium at the methyl group for tracer studies in metabolic assays .
- Microscopy : Confocal imaging with fluorescent derivatives (e.g., BODIPY conjugates) tracks cellular uptake .
Methodological Challenges
Q. How can researchers address low solubility in aqueous media for in vitro assays?
- Co-solvents : Use <1% DMSO or cyclodextrin-based solubilizers to maintain bioactivity without cytotoxicity .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
